molecular formula C7H4BrClF3N B1280244 2-Bromo-4-chloro-5-(trifluoromethyl)aniline CAS No. 193090-44-7

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

Cat. No. B1280244
M. Wt: 274.46 g/mol
InChI Key: XVITUACFGUYVKU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a compound that is part of a family of aniline derivatives which are important in various chemical syntheses, including the preparation of agrochemical intermediates and functional molecules. The presence of bromo, chloro, and trifluoromethyl groups within the molecule suggests that it has distinct electronic properties and reactivity patterns that can be exploited in synthetic chemistry .

Synthesis Analysis

The synthesis of related aniline derivatives often involves the use of starting materials such as commercially available anilines and halogenated reagents. For instance, a method for preparing 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes uses BrCF2CF2Br and anilines under blue LED irradiation, indicating that similar conditions could potentially be applied to synthesize 2-Bromo-4-chloro-5-(trifluoromethyl)aniline . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction demonstrates the complexity and multi-step nature of aniline derivative synthesis .

Molecular Structure Analysis

The molecular structure of aniline derivatives is significantly influenced by the substituents attached to the aromatic ring. For example, chloro, bromo, and ethynyl substituents have been found to play similar roles in the crystal structures of 4-substituted anilines due to their comparable polarizations . This suggests that the bromo and chloro substituents in 2-Bromo-4-chloro-5-(trifluoromethyl)aniline would have a similar impact on its molecular structure.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including bromination and fluoroalkylation, to yield products with different substitution patterns. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, for example, involves bromination under specific conditions, which could be relevant to the chemical reactions that 2-Bromo-4-chloro-5-(trifluoromethyl)aniline might undergo . Furthermore, the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones through a cascade reaction without the use of transition metals showcases the diverse synthetic routes available for aniline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives like 2-Bromo-4-chloro-5-(trifluoromethyl)aniline can be deduced from vibrational spectroscopy studies and quantum chemical calculations. For instance, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated using FT-IR and FT-Raman spectra, and DFT computations have been used to derive optimized geometry, vibrational wavenumbers, and molecular electrostatic potential surfaces . These studies provide insights into the influence of substituents on the vibrational wavenumbers and the electron density distribution within the molecule, which are crucial for understanding the reactivity and stability of the compound.

Scientific Research Applications

Nonlinear Optical Materials

Research by Revathi et al. (2017) explored the vibrational analysis of compounds including 4-bromo-3-(trifluoromethyl)aniline through Fourier Transform-Infrared and Fourier Transform-Raman techniques. Their study highlighted the effects of substituents on vibrational spectra and provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential surface analysis (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Synthesis of Anilines

Staudt, Cetin, and Bunch (2022) reported a transition metal-free method for synthesizing meta-bromo and meta-trifluoromethylanilines. This method allows for the creation of anilines with challenging substitution patterns and demonstrates applications in producing biologically active compounds (Staudt, Cetin, & Bunch, 2022).

Epoxy Systems and Water Resistance

Johncock and Tudgey (1983) synthesized and analyzed N,N-Bis (2, 3-epoxypropyl) aniline and related compounds with bromo, chloro, and trifluoromethyl substituents for their effects on water absorption in epoxy systems. Their findings revealed significant improvements in water resistance, highlighting the utility of these substituted anilines in developing advanced materials (Johncock & Tudgey, 1983).

Vibrational Spectroscopic Analysis

Karthick et al. (2013) conducted a comprehensive vibrational spectroscopic analysis of 2-chloro-5-(trifluoromethyl) aniline. Their study used experimental and theoretical vibrational data to understand the influence of chlorine substituent on the molecule, providing valuable information for chemical and material science research (Karthick, Balachandran, Perumal, & Nataraj, 2013).

Synthesis of Isatin Derivatives

Zhenmin (2008) synthesized a series of isatin derivatives, including those with fluoro-, chloro-, bromo-, and trifluoromethyl-groups. This research, starting from m-substituted aniline, demonstrates the applicability of these compounds in the pharmaceutical industry (Zhenmin, 2008).

Safety And Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-bromo-4-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVITUACFGUYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504863
Record name 2-Bromo-4-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-(trifluoromethyl)aniline

CAS RN

193090-44-7
Record name 2-Bromo-4-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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